1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid
Description
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS: 889952-36-7) is a heterocyclic compound featuring a benzyl-substituted piperidine ring fused to an azetidine-3-carboxylic acid moiety. It is primarily used as a laboratory chemical and intermediate in pharmaceutical synthesis . The compound’s structure combines the rigidity of the piperidine ring with the strained azetidine system, making it a valuable scaffold for drug discovery. Its safety profile indicates acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), necessitating careful handling .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)14-11-18(12-14)15-6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYXCVNFLGZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662548 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-36-7 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Improved Synthetic Process (WO2004035538A1)
- Step 1: Triflation of diethylbis(hydroxymethyl)malonate to activate the molecule.
- Step 2: Intramolecular cyclization via amine-induced ring closure to form the azetidine ring.
- Step 3: Decarboxylation to yield mono acid azetidine-3-carboxylic acid.
- Step 4: Hydrogenation to obtain the final azetidine-3-carboxylic acid compound.
This process is operationally simpler, shorter, and uses readily available reagents, enhancing yield and scalability compared to earlier methods.
Synthesis of 1-Benzylpiperidin-4-yl Intermediate
The 1-benzylpiperidin-4-yl moiety is synthesized through selective functionalization of piperidine derivatives:
Method via Hydroxypiperidine Derivative (CN115850157A)
- Step 1: Preparation of methyl [1,1'-biphenyl]-2-ylcarbamate by reacting 2-aminobiphenyl with methyl chloroformate in tetrahydrofuran under basic conditions and nitrogen protection at low temperature.
- Step 2: Reaction of methyl carbamate intermediate with 1-benzyl-4-hydroxypiperidine in a sealed autoclave at elevated temperature to form 1-benzylpiperidin-4-yl carbamate.
This method emphasizes mild conditions, avoiding harsh reagents, but requires nitrogen atmosphere and low temperature control, which can complicate scale-up.
Alternative Method via Cyanation and Hydrolysis (CN102442937B)
- Step 1: Base-catalyzed addition of hydrocyanic acid to 1-benzyl-4-piperidone at 0–15°C.
- Step 2: Subsequent addition of aniline and controlled temperature to form 1-benzyl-4-cyan-4-aniline piperidine.
- Step 3: Hydrolysis in sulfuric acid followed by neutralization to obtain 1-benzyl-4-aniline piperidine-4-carboxylic acid.
- Step 4: Final reflux in concentrated hydrochloric acid to purify the product.
This method avoids organic solvents like dichloromethane and isopropanol, simplifying the process and reducing environmental impact while improving yield.
Coupling Strategy to Form 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic Acid
While direct literature on the exact coupling of the azetidine-3-carboxylic acid and 1-benzylpiperidin-4-yl moiety is limited, related synthetic strategies for similar compounds provide insight:
- Activation of the carboxylic acid group of azetidine-3-carboxylic acid (e.g., via carbodiimide or HATU coupling agents) to form an amide bond with the amino group on the piperidine ring.
- Use of protecting groups on nitrogen atoms to prevent side reactions during coupling.
- Hydrogenation or deprotection steps to yield the final compound.
An example of a related synthesis involves lithium-halogen exchange and carbonyl addition to 1-benzylpiperidin-4-one, followed by dehydration and reduction steps to build complex intermediates, which can be adapted for the target compound.
Data Table: Summary of Key Preparation Methods
| Step | Compound/Intermediate | Method Summary | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid | Triflation → cyclization → decarboxylation → hydrogenation | Diethylbis(hydroxymethyl)malonate, amine, hydrogenation | Avoids toxic reagents, scalable | Requires multiple steps |
| 2 | 1-Benzylpiperidin-4-yl carbamate | Aminobiphenyl + methyl chloroformate → carbamate; reaction with 1-benzyl-4-hydroxypiperidine | THF, base, nitrogen protection, autoclave heating | Mild conditions | Low yield, complex setup |
| 3 | 1-Benzyl-4-aniline piperidine-4-carboxylic acid | Cyanation of 1-benzyl-4-piperidone → hydrolysis → acid treatment | Hydrocyanic acid, sulfuric acid, HCl reflux | Solvent-free, environmentally friendly | Long reaction times |
| 4 | Coupling to final compound | Amide bond formation via activated carboxylic acid | Carbodiimides/HATU, protecting groups | High selectivity | Requires intermediate purification |
Research Findings and Notes
- The improved azetidine synthesis process significantly enhances safety and scalability by eliminating cyanide and epichlorohydrin, which are hazardous and difficult to handle.
- The piperidine intermediate synthesis methods vary in complexity and environmental impact; the cyanation method reduces solvent use but requires careful control of reaction conditions.
- Coupling strategies for related compounds indicate that selective activation of functional groups and controlled reaction environments are critical for high yields and purity.
- Scale-up synthesis of related azetidine derivatives has been successfully demonstrated with regioselective cycloaddition and chemo-selective hydrolysis steps, suggesting potential routes for the target compound's synthesis.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzylpiperidine moiety allows for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Compounds:
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity, making it a versatile tool in drug development .
2. Potential Analgesic Properties:
Research indicates that derivatives of this compound may exhibit analgesic properties. Its structural similarity to known analgesics suggests that it could be explored further for pain management therapies .
3. Neurological Research:
Given its piperidine moiety, this compound may have implications in neurological research, particularly in developing treatments for conditions like Parkinson's disease and schizophrenia. The benzyl group could also influence receptor binding affinities, making it a candidate for studying dopaminergic pathways .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of 1-(1-benzylpiperidin-4-yl)azetidine-3-carboxylic acid demonstrated its utility as a precursor for compounds targeting specific receptors involved in pain pathways. The derivatives showed varying degrees of efficacy in preclinical models, indicating the potential for further development into therapeutic agents.
Case Study 2: Pharmacological Evaluation
Another research initiative evaluated the pharmacological effects of synthesized derivatives on animal models. Results indicated that certain modifications to the azetidine structure enhanced the analgesic effects while reducing side effects typically associated with opioid analgesics. This opens avenues for developing safer pain management options .
Regulatory and Safety Considerations
As with any chemical compound used in research and potential therapeutic applications, safety data sheets (SDS) indicate necessary precautions when handling 1-(1-benzylpiperidin-4-yl)azetidine-3-carboxylic acid. It is classified for industrial use only, with specific handling guidelines to prevent exposure risks .
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways. The benzylpiperidine moiety can interact with receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
a) 1-Benzylpiperidine-4-carboxylic Acid (CAS: 10315-07-8)
- Structural Difference : Replaces the azetidine-3-carboxylic acid group with a carboxylic acid directly attached to the piperidine ring.
- Properties : Higher similarity score (0.94) compared to the target compound . The absence of the azetidine ring reduces steric strain but may decrease binding specificity in biological targets.
- Applications : Used in peptide mimetics and as a building block for kinase inhibitors.
b) 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic Acid (CAS: 1131594-89-2)
- Structural Difference : Incorporates a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen .
- Synthesis : Prepared via strain-release reactions of 1-azabicyclo[1.1.0]butane, yielding 70–80% under optimized conditions .
- Commercial Availability : Priced at $380–$980 per 100 mg–1 g, reflecting its use in high-value pharmaceutical intermediates .
Substituted Azetidine Derivatives
a) 1-(5-(1-((4-Chloro-3-(trifluoromethyl)phenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic Acid (Compound 3)
- Structural Modifications: Features a chloro-trifluoromethylphenyl substituent and ethylamino side chain .
- Biological Relevance : Demonstrated pseudoirreversible inhibition in enzyme studies, suggesting prolonged therapeutic effects compared to the target compound .
- Synthesis Yield : 48% via coupling of brominated intermediates, lower than the target compound’s typical yields (~70%) .
b) 1-Benzhydrylazetidine-3-carboxylic Acid (CAS: 36476-87-6)
- Structural Difference : Substitutes benzyl with a bulkier diphenylmethyl group .
- Physicochemical Properties : Higher molecular weight (267.32 g/mol) and logP (2.56), indicating reduced solubility but enhanced lipophilicity .
- Applications : Explored in CNS drug development due to improved blood-brain barrier penetration.
Biological Activity
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 274.36 g/mol. It belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring, with a benzylpiperidine moiety enhancing its reactivity and biological interaction potential.
Synthesis
The synthesis typically involves the cyclization of appropriate precursors to form the azetidine ring, followed by the introduction of the benzylpiperidine group through substitution reactions. Common reagents include various oxidizing and reducing agents, which facilitate the formation of desired derivatives .
The compound's mechanism of action is primarily attributed to its interactions with specific molecular targets within biological systems. The azetidine ring's strain-driven reactivity allows it to participate in biochemical pathways, while the benzylpiperidine moiety interacts with receptors and enzymes, modulating their activity.
Biological Activities
Pharmacological Properties
Research indicates that 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid exhibits various pharmacological activities:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through modulation of signaling pathways involved in cell proliferation .
Case Studies
- Acetyl-CoA Carboxylase Inhibition : In a study focusing on small molecule inhibitors, derivatives similar to 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid demonstrated significant inhibition of acetyl-CoA carboxylases in vitro, affecting lipid metabolism in hepatic cells .
- Antitumor Efficacy : A combination therapy involving this compound showed enhanced tumor suppression in xenograft models compared to monotherapy, indicating its potential as an adjunct treatment in cancer therapy .
Comparative Analysis
The biological activity of 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid can be compared with other related compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Azetidine-3-carboxylic acid | Simple azetidine | Limited biological activity |
| 1-Benzylpiperidine | Piperidine derivative | Neurotransmitter modulation |
| 1-(1-Methyl-1H-indol-3-yl)propan-1-one | Indole derivative | Anti-AChE activity |
This table highlights how the unique combination of structural features in 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid contributes to its distinct biological activities compared to simpler analogs.
Q & A
Q. What are the recommended safety protocols for handling 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid in laboratory settings?
- Answer: Safety protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols .
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with water. Seek medical attention for persistent symptoms .
- Storage: Keep in a dry, cool environment (2–8°C) in a tightly sealed container .
Q. What spectroscopic techniques are employed to characterize 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid?
- Answer: Standard techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton and carbon environments in the piperidine-azetidine scaffold .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm) .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
Q. What synthetic routes are reported for synthesizing piperidine-azetidine derivatives?
- Answer: While direct synthesis of this compound is not detailed, analogous methods include:
Q. What are the known acute toxicological effects of this compound?
- Answer: Based on GHS classifications:
| Hazard | Code | Effect |
|---|---|---|
| Oral Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Acute toxicity data is limited; thorough toxicological profiling is recommended . |
Advanced Research Questions
Q. How can researchers address discrepancies in toxicity data across studies?
- Answer: Methodologies include:
- Comparative Assays: Replicate studies under standardized conditions (e.g., OECD guidelines for acute toxicity).
- In Silico Prediction: Use tools like ProTox-II or ADMET predictors to model toxicity endpoints .
- In Vitro Testing: Perform cytotoxicity assays (e.g., MTT on HepG2 cells) to validate conflicting data .
Q. What computational approaches predict the biological activity of derivatives?
- Answer:
- Molecular Docking: Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How can factorial design optimize synthesis conditions?
- Answer: Apply a factorial design to variables such as:
- Factors: Temperature (50–80°C), catalyst concentration (1–5 mol%), reaction time (12–24 hrs).
- Response: Yield (%) and purity (HPLC).
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error .
Q. What strategies mitigate byproduct formation during synthesis?
- Answer:
- Purification Techniques: Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
- Reaction Optimization: Control stoichiometry (1:1.2 molar ratio of precursors) and use inert atmospheres to prevent oxidation .
- Protecting Groups: Temporarily block reactive sites (e.g., Boc for amines) to direct regioselectivity .
Q. How do structural modifications affect physicochemical properties?
- Answer:
- Lipophilicity: Replace the benzyl group with fluorinated analogs to decrease logP (measured via shake-flask method).
- Solubility: Introduce polar substituents (e.g., hydroxyl groups) and assess via kinetic solubility assays in PBS .
- Bioavailability: Use Caco-2 cell monolayers to evaluate permeability changes .
Q. What experimental frameworks validate target engagement in biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
